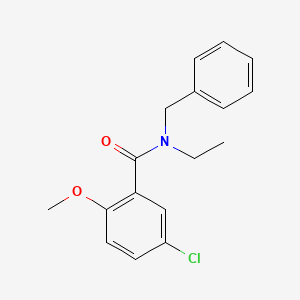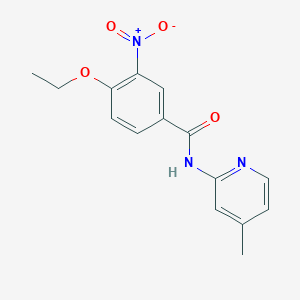![molecular formula C14H23BrN2 B5813873 (4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine, also known as BDMA, is a chemical compound that belongs to the class of tertiary amines. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine acts as a competitive inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synapse, leading to enhanced cholinergic neurotransmission. This compound has also been shown to interact with nicotinic acetylcholine receptors, which are ion channels that are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various systems. In biochemical studies, this compound has been used to probe the catalytic mechanism of acetylcholinesterase and to identify potential inhibitors of this enzyme. In physiological studies, this compound has been shown to enhance cognitive function and memory retention in animal models. This compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-bromobenzyl)[2-(diethylamino)ethyl]methylamine in lab experiments is its high potency and selectivity for acetylcholinesterase. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for biochemical and physiological studies. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (4-bromobenzyl)[2-(diethylamino)ethyl]methylamine. One potential area of study is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems.
Méthodes De Synthèse
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine can be synthesized by reacting 4-bromobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dichloromethane or ethyl acetate and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biochemical and physiological studies. This compound has been shown to be a useful tool for studying the mechanism of action of various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2/c1-4-17(5-2)11-10-16(3)12-13-6-8-14(15)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCULSVCFPSITPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)



![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)